Cas no 141498-57-9 (propan-2-yl N-(piperidin-4-yl)carbamate)

Propan-2-yl N-(piperidin-4-yl)carbamate is a carbamate derivative featuring a piperidin-4-yl moiety, offering versatility as a synthetic intermediate in pharmaceutical and agrochemical applications. Its structure combines a carbamate functional group with a secondary amine, enabling reactivity in amidation and condensation reactions. The compound's stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep synthesis. The piperidine ring provides a rigid scaffold for further functionalization, making it valuable in the design of bioactive molecules. High purity grades are available to ensure reproducibility in research and industrial processes. Proper handling and storage are recommended to maintain integrity.
propan-2-yl N-(piperidin-4-yl)carbamate structure
141498-57-9 structure
Product Name:propan-2-yl N-(piperidin-4-yl)carbamate
CAS No:141498-57-9
MF:C9H18N2O2
MW:186.251422405243
MDL:MFCD16102994
CID:101620
PubChem ID:15676962
Update Time:2025-05-24

propan-2-yl N-(piperidin-4-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,4-piperidinyl-, 1-methylethyl ester (9CI)
    • propan-2-yl N-(piperidin-4-yl)carbamate
    • 141498-57-9
    • propan-2-yl N-piperidin-4-ylcarbamate
    • JGTGSYCISOQGQC-UHFFFAOYSA-N
    • Isopropyl piperidin-4-ylcarbamate
    • AKOS011072949
    • EN300-2660721
    • SCHEMBL3414046
    • Carbamic acid, 4-piperidinyl-, 1-methylethyl ester (9CI)
    • MDL: MFCD16102994
    • Inchi: 1S/C9H18N2O2/c1-7(2)13-9(12)11-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)
    • InChI Key: JGTGSYCISOQGQC-UHFFFAOYSA-N
    • SMILES: O(C(C)C)C(NC1CCNCC1)=O

Computed Properties

  • Exact Mass: 186.136827821g/mol
  • Monoisotopic Mass: 186.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 50.4Ų

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Additional information on propan-2-yl N-(piperidin-4-yl)carbamate

Propan-2-yl N-(piperidin-4-yl)carbamate (CAS No. 141498-57-9): A Comprehensive Overview

Propan-2-yl N-(piperidin-4-yl)carbamate, identified by its Chemical Abstracts Service number CAS No. 141498-57-9, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of Propan-2-yl N-(piperidin-4-yl)carbamate, particularly the presence of a propyl group and a piperidine moiety, contribute to its unique chemical and pharmacological properties.

The synthesis and characterization of Propan-2-yl N-(piperidin-4-yl)carbamate have been extensively studied in recent years, driven by the increasing demand for novel pharmacophores in drug discovery. The compound's molecular structure, featuring a carbamate linkage between a propyl group and a piperidine ring, suggests potential interactions with various biological targets. This has led to its exploration as a lead compound in the development of new therapeutic agents.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Propan-2-yl N-(piperidin-4-yl)carbamate and biological macromolecules. These studies have highlighted the compound's ability to bind to enzymes and receptors with high affinity, making it a promising candidate for further pharmacological investigation. The piperidine ring, in particular, is known for its ability to enhance binding interactions due to its flexible conformation and ability to form hydrogen bonds.

In the realm of drug development, Propan-2-yl N-(piperidin-4-yl)carbamate has been investigated for its potential role in modulating various disease pathways. Research has shown that this compound exhibits inhibitory activity against certain enzymes involved in inflammation and pain signaling. The propyl group attached to the carbamate moiety is believed to contribute to the compound's solubility and bioavailability, which are critical factors in drug design.

The synthesis of Propan-2-yl N-(piperidin-4-yl)carbamate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as nucleophilic substitution reactions and catalytic hydrogenation have been utilized to construct the desired molecular framework efficiently.

One of the most compelling aspects of Propan-2-yl N-(piperidin-4-y)l carbamate is its potential as a scaffold for structure-based drug design. By leveraging high-throughput screening technologies and virtual ligand docking studies, researchers have been able to identify derivatives of this compound with enhanced biological activity. These derivatives hold promise for treating a range of diseases, including neurological disorders and chronic inflammatory conditions.

The pharmacokinetic properties of Propan-2-y l N-(piperidin -4 -y l )carbamate have also been thoroughly examined. Studies have demonstrated that this compound exhibits favorable metabolic stability and moderate oral bioavailability, suggesting its suitability for therapeutic use. Additionally, its low toxicity profile makes it an attractive candidate for further clinical development.

Recent clinical trials have begun to explore the therapeutic potential of Propan -2 -y l N -(pi per id ine -4 -y l )ca rbamate in treating specific medical conditions. These trials are evaluating its efficacy in modulating disease pathways associated with inflammation and pain. Preliminary results are promising, indicating that this compound may offer significant benefits over existing treatments.

The future direction of research on Propan -2 -y l N -(pi per id ine -4 -y l )ca rbamate is likely to focus on optimizing its pharmacological properties through structural modifications. By fine-tuning the molecular structure, researchers aim to enhance its binding affinity, selectivity, and overall therapeutic efficacy. Additionally, exploring new synthetic routes could help reduce production costs and improve scalability for industrial applications.

In conclusion, Propan -2 -y l N -(pi per id ine -4 -y l )ca rbamate (CAS No. 141498 57 9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities make it a valuable tool for drug discovery and development. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in addressing unmet medical needs.

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